molecular formula C15H18N6O2S2 B10989338 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10989338
M. Wt: 378.5 g/mol
InChI Key: LTNBJPURSYUXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C15H18N6O2S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of nitrogen, oxygen, and sulfur atoms, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H18N6O2S2 typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with thiocarbonyl compounds, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of C15H18N6O2S2 may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to optimize the reaction conditions and minimize impurities. Post-reaction purification processes such as crystallization, distillation, or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

C15H18N6O2S2: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide or cyanide ions, are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

C15H18N6O2S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C15H18N6O2S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C15H18N6O2S2 include those with analogous structural features, such as:

    C15H18N6O2S: This compound shares a similar backbone but with one less sulfur atom.

    C15H18N6O2: Lacking both sulfur atoms, this molecule has different reactivity and applications.

    C15H18N6O3S2: With an additional oxygen atom, this compound may exhibit distinct chemical and biological properties.

Uniqueness

The uniqueness of C15H18N6O2S2 lies in its specific arrangement of atoms, which imparts unique reactivity and biological activity. Its dual sulfur atoms contribute to its versatility in forming various derivatives and its potential in diverse applications.

Properties

Molecular Formula

C15H18N6O2S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C15H18N6O2S2/c22-12(16-15-18-17-14(25-15)10-1-2-10)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,1-2,5-9H2,(H,16,18,22)

InChI Key

LTNBJPURSYUXLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.